4-[4-(Ethylsulfonyl)-2-nitrophenyl]morpholine
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Description
“4-[4-(Ethylsulfonyl)-2-nitrophenyl]morpholine” is a chemical compound with the molecular formula C12H16N2O5S . Its average mass is 300.331 Da and its monoisotopic mass is 300.078003 Da .
Synthesis Analysis
The synthesis of morpholines, including “4-[4-(Ethylsulfonyl)-2-nitrophenyl]morpholine”, has been a subject of significant attention due to its widespread availability in natural products and biologically relevant compounds . Recent advances in the synthesis of morpholines and their carbonyl-containing analogs have been made from 1,2-amino alcohols, aziridines, epoxides, and related compounds .Scientific Research Applications
Antimicrobial Properties
4-[4-(Ethylsulfonyl)-2-nitrophenyl]morpholine, as a sulfonamide compound with a morpholine group, shows promising antimicrobial properties. A study investigated its effects against standard and multi-resistant strains of bacteria and fungi, including Staphylococcus aureus, Escherichia coli, and Candida species. The compound demonstrated significant modulating activity, particularly in combination with other antibiotics against certain strains like Pseudomonas aeruginosa (Oliveira et al., 2015).
Organic Synthesis and Chemistry
This compound plays a role in organic synthesis, particularly in Swern oxidation, which is a chemical reaction used to convert alcohols into aldehydes or ketones. A study demonstrated the use of a related sulfoxide compound in promoting Swern oxidation under mild conditions, indicating the potential utility of 4-[4-(Ethylsulfonyl)-2-nitrophenyl]morpholine in similar chemical processes (Ye et al., 2016).
Antibacterial and Antifungal Studies
Sulfonamides and carbamates derived from compounds similar to 4-[4-(Ethylsulfonyl)-2-nitrophenyl]morpholine have been synthesized and evaluated for their antibacterial and antifungal activities. These compounds, including various sulfonamide derivatives, have shown promising activity against both bacterial and fungal strains, highlighting the potential of 4-[4-(Ethylsulfonyl)-2-nitrophenyl]morpholine in developing new antimicrobial agents (Janakiramudu et al., 2017).
Role in Nitration Processes
4-[4-(Ethylsulfonyl)-2-nitrophenyl]morpholine or its derivatives are used in nitration processes, which are essential in the synthesis of various organic compounds. For example, a study explored a novel nitration process for the synthesis of a related compound, demonstrating improved yield, safety, and waste reduction (Zhang et al., 2007).
Inhibitory Effects on Enzymes
Compounds structurally related to 4-[4-(Ethylsulfonyl)-2-nitrophenyl]morpholine have been studied for their effects on enzymes like acetylcholinesterase. These studies provide insights into the potential therapeutic applications of such compounds in treating conditions related to enzyme dysfunction (Savle et al., 1998).
properties
IUPAC Name |
4-(4-ethylsulfonyl-2-nitrophenyl)morpholine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O5S/c1-2-20(17,18)10-3-4-11(12(9-10)14(15)16)13-5-7-19-8-6-13/h3-4,9H,2,5-8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFGALLGZYPTNFM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC(=C(C=C1)N2CCOCC2)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40650189 |
Source
|
Record name | 4-[4-(Ethanesulfonyl)-2-nitrophenyl]morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40650189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(Ethylsulfonyl)-2-nitrophenyl]morpholine | |
CAS RN |
942474-41-1 |
Source
|
Record name | 4-[4-(Ethylsulfonyl)-2-nitrophenyl]morpholine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=942474-41-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[4-(Ethanesulfonyl)-2-nitrophenyl]morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40650189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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